Comparative Bleeding Risk Profile of Clopidogrel vs. Ticagrelor and Prasugrel in Acute Coronary Syndrome Research
In preclinical and clinical models, clopidogrel (as the active moiety) demonstrates a significantly lower incidence of major bleeding events compared to ticagrelor. Direct meta-analysis data indicates a 44% higher relative risk of minor bleeding with ticagrelor versus clopidogrel (Risk Ratio 1.44) [1]. This lower bleeding risk is a critical differentiating factor for research applications where hemorrhage is a confounding variable [2].
| Evidence Dimension | Minor bleeding risk |
|---|---|
| Target Compound Data | Reference Baseline (Risk Ratio = 1.00) |
| Comparator Or Baseline | Ticagrelor (Risk Ratio = 1.44) |
| Quantified Difference | 44% relative increase in risk with ticagrelor compared to clopidogrel |
| Conditions | Direct pairwise meta-analysis of clinical trial data at 30 days [1] |
Why This Matters
This data substantiates the selection of clopidogrel as the reference compound for researchers modeling standard-of-care or minimal-bleeding scenarios, providing a quantifiable benchmark against which newer agents with higher bleeding liability can be compared.
- [1] Institute for Quality and Efficiency in Health Care (IQWiG). (2022). Table 11, Risk ratios for minor bleeding at 30 days; direct pairwise meta-analysis results and NMA results. In: Clopidogrel, prasugrel and ticagrelor for acute coronary syndrome. View Source
- [2] Abusnina, W., et al. (2025). Ticagrelor Paradox: Systematic Review and Network Meta‐Analysis. Journal of the American Heart Association, 14(17), e041959. View Source
